

Spectroscopic Data of *o*-Terphenyl: A Technical Guide

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Compound of Interest

Compound Name: *O*-Terphenyl

CAS No.: 61788-33-8

Cat. No.: B7788251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ***o*-terphenyl**, a key structural motif in many organic materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ***o*-terphenyl**, both ^1H and ^{13}C NMR provide distinct signatures that are invaluable for structural confirmation and purity assessment.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of ***o*-terphenyl** is characterized by a complex multiplet in the aromatic region, arising from the various protons on the three phenyl rings.

Table 1: ^1H NMR Spectroscopic Data for **o-Terphenyl**

Chemical Shift (ppm)	Multiplicity	Assignment
7.45 - 7.35	m	Aromatic Protons
7.32 - 6.97	m	Aromatic Protons

Note: The assignments are broad due to the significant overlap of signals in the aromatic region. The data was obtained in CDCl_3 . Specific assignments can be complex and may require advanced 2D NMR techniques for definitive confirmation.

^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum of **o-terphenyl** displays distinct signals for the non-equivalent carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **o-terphenyl**

Chemical Shift (ppm)	Assignment
141.8	Quaternary Carbon
140.4	Quaternary Carbon
130.6	Aromatic CH
129.8	Aromatic CH
128.0	Aromatic CH
127.2	Aromatic CH
126.8	Aromatic CH

Note: The data was obtained in CDCl_3 . Assignments are based on typical chemical shifts for substituted aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of **o-terphenyl** is characterized by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for **o-terphenyl**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3010	Medium	Aromatic C-H Stretch
1600 - 1450	Medium to Strong	Aromatic C=C Stretch
770 - 730	Strong	C-H Out-of-plane Bending (ortho-disubstitution)
700 - 680	Strong	C-H Out-of-plane Bending (monosubstitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of **o-terphenyl** exhibits characteristic absorption bands in the ultraviolet region, arising from $\pi \rightarrow \pi^*$ transitions of the aromatic rings.

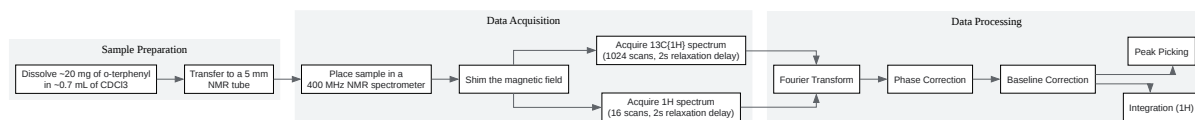
Table 4: UV-Vis Spectroscopic Data for **o-terphenyl**

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
231.5	26,300	Alcohol[1]
250.5	11,500	Alcohol[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy



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Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

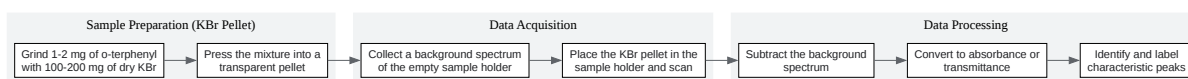
- **Sample Preparation:** Approximately 20 mg of **o-terphenyl** is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrument Parameters:** The spectrum is acquired on a 400 MHz NMR spectrometer.
- **Acquisition Parameters:** A standard one-pulse sequence is used with a 90° pulse width. A total of 16 scans are typically acquired with a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
- **Processing:** The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. The resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C{¹H} NMR Spectroscopy:

- **Sample Preparation:** The same sample prepared for ¹H NMR analysis is used.

- Instrument Parameters: The spectrum is acquired on a 400 MHz spectrometer, operating at a frequency of 100 MHz for ^{13}C .
- Acquisition Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle. Typically, 1024 scans are accumulated with a relaxation delay of 2 seconds and an acquisition time of 1-2 seconds.
- Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is phase- and baseline-corrected, and chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

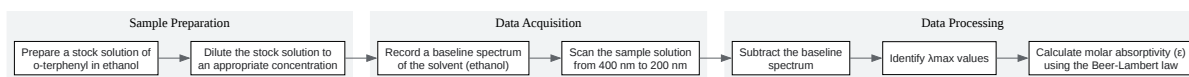


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Caption: Workflow for FT-IR data acquisition and processing.

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **o-terphenyl** is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[2]
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy



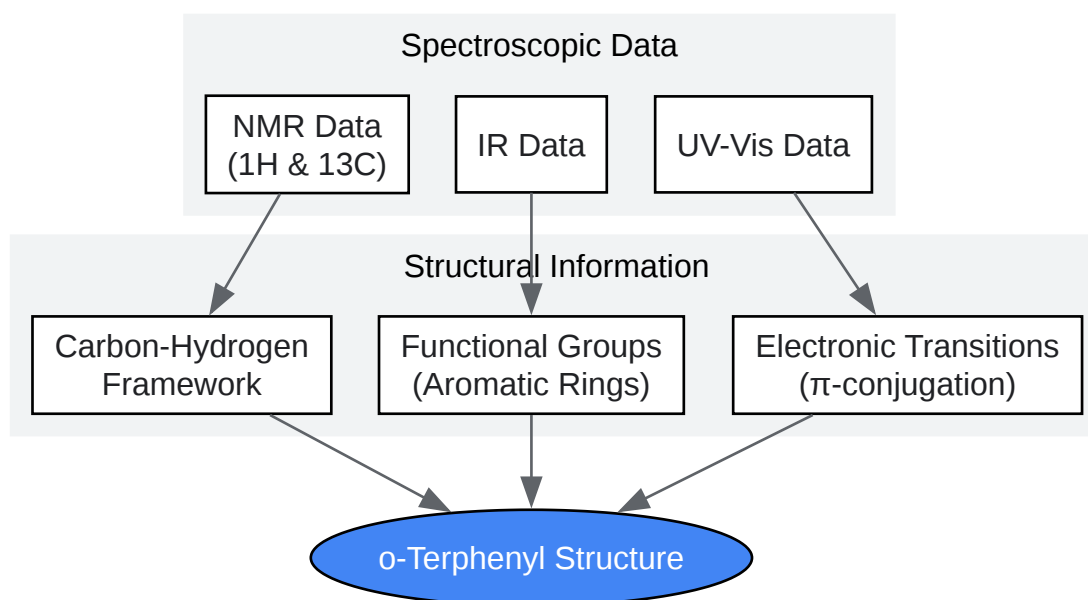
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Caption: Workflow for UV-Vis data acquisition and processing.

- **Sample Preparation:** A stock solution of **o-terphenyl** is prepared in a UV-grade solvent such as ethanol. This stock solution is then serially diluted to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- **Instrument:** A dual-beam UV-Vis spectrophotometer is used for the analysis.
- **Data Acquisition:** A baseline correction is performed using the pure solvent in both the sample and reference cuvettes. The spectrum of the **o-terphenyl** solution is then recorded, typically over a wavelength range of 400 to 200 nm.
- **Processing:** The absorbance spectrum is baseline-corrected. The wavelengths of maximum absorbance (λ_{max}) are identified. The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Logical Relationships and Data Interpretation

The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive spectroscopic profile of **o-terphenyl**, enabling its unambiguous identification and characterization.



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Caption: Relationship between spectroscopic data and structural information.

Each technique provides complementary information:

- NMR elucidates the precise connectivity and chemical environment of the carbon and hydrogen atoms, confirming the arrangement of the three phenyl rings.
- IR confirms the presence of the aromatic rings through their characteristic vibrational modes.
- UV-Vis reveals the extent of the π -conjugated system, which is responsible for the compound's electronic absorption properties.

Together, these spectroscopic data provide a robust and reliable fingerprint for the identification and characterization of **o-terphenyl** in various scientific and industrial applications.

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References

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- [2. drawellanalytical.com \[drawellanalytical.com\]](#)
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